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Compound of Interest

Compound Name: 4-Ethyl-2-octanol

Cat. No.: B009671

Spectroscopic Data of 4-Ethyl-2-octanol: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethyl-
2-octanol, a secondary alcohol with applications in various chemical syntheses. The
information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) data, compiled and organized for clarity and ease
of use. Detailed experimental protocols are also provided to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4-Ethyl-2-octanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment
(8) ppm
Hz
Data not Data not Data not Data not Data not
available available available available available
13C NMR (Carbon-13 NMR) Data
Chemical Shift (8) ppm Assighment
Data not available Data not available

Note: Specific experimental tH and 3C NMR data for 4-Ethyl-2-octanol is not readily available
in public spectral databases. The expected chemical shifts can be predicted based on the
structure and comparison with similar compounds. The proton on the carbon bearing the
hydroxyl group (C2) would be expected to appear in the 3.5-4.0 ppm range. The methyl protons
at C1 would likely be a doublet, and the other alkyl protons would exhibit complex splitting
patterns in the upfield region.

Infrared (IR) Spectroscopy

Wavenumber (cm~—?) Functional Group Assignment
~3350 (broad) O-H stretch (alcohol)

~2960-2850 C-H stretch (alkane)

~1465 C-H bend (alkane)

~1100 C-O stretch (secondary alcohol)[1]

Note: The IR spectrum of 4-Ethyl-2-octanol is characterized by a strong, broad absorption
band around 3350 cm~1 indicative of the hydroxyl group's O-H stretch, a feature typical for
alcohols.[2][3][4] The spectrum also displays characteristic C-H stretching and bending
vibrations for the alkyl backbone. The C-O stretching vibration for a secondary alcohol is
expected around 1100 cm~1.[1]
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Mass Spectrometry (M) @@

Mass-to-Charge Ratio

Relative Intensity (%) Proposed Fragment
(m/z)
45 100 [CH3CHOH]*
] [M - C4aHoO]* or rearrangement

98 High

product
57 High [CaHo]*
Additional data not available Data not available Data not available

Note: The mass spectrum of 4-Ethyl-2-octanol is available in the NIST WebBook.[5][6] The
base peak is observed at m/z 45, corresponding to the alpha-cleavage fragment containing the

hydroxyl group. Other significant peaks at m/z 98 and 57 are also prominent.[7]

Experimental Protocols

The following are detailed methodologies representative of the technigques used to acquire the

spectroscopic data for a liquid alcohol like 4-Ethyl-2-octanol.

NMR Spectroscopy

Sample Preparation: A sample of 4-Ethyl-2-octanol (approximately 10-20 mg) is dissolved
in a deuterated solvent (e.g., 0.5-0.7 mL of CDCIs) in a standard 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: *H and 13C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to
achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15
ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

13C NMR Acquisition: The carbon spectrum is acquired using proton decoupling to simplify
the spectrum to single lines for each unique carbon atom. A larger number of scans is
typically required compared to *H NMR.
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o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced
to the TMS signal.

Infrared (IR) Spectroscopy

o Sample Preparation: A drop of neat 4-Ethyl-2-octanol is placed between two sodium
chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.

e Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the spectrometer's sample compartment, and the sample spectrum
is acquired. The instrument typically scans over the mid-IR range (4000-400 cm™1).

» Data Processing: The final spectrum is presented in terms of transmittance or absorbance as
a function of wavenumber (cm1).

Mass Spectrometry (MS)

» Sample Introduction: A dilute solution of 4-Ethyl-2-octanol in a volatile solvent (e.g.,
methanol or dichloromethane) is introduced into the mass spectrometer via Gas
Chromatography (GC-MS).

e Gas Chromatography (GC): The sample is injected into a GC equipped with a capillary
column (e.g., a nonpolar or semi-polar column). The oven temperature is programmed to
ramp up to ensure separation of the analyte from the solvent and any impurities. Helium is
typically used as the carrier gas.

 lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer, where it is ionized, typically by Electron lonization (El) at 70 eV.

¢ Mass Analysis: The resulting charged fragments are separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The abundance of each fragment is measured by a detector, generating a mass
spectrum.
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Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Ethyl-2-octanol.
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Caption: General workflow for spectroscopic analysis of 4-Ethyl-2-octanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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